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Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391

3-Bromo-2-chlorophenol is a halogenated aromatic compound of significant interest in
synthetic chemistry. Its utility has been noted in the development of advanced pharmaceutical
agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors for D2 and DAT
receptors, which are relevant for treating schizophrenia.[1] The thermochemical properties of
such intermediates are paramount. Data such as enthalpy of formation, heat capacity, and
entropy are critical for reaction modeling, process scale-up, and ensuring thermal safety. A
thorough understanding of these parameters allows for the prediction of reaction energetics,
optimization of conditions, and prevention of thermal runaway events, which are crucial
considerations in drug development and manufacturing.

Compound Identification and Physicochemical
Properties

A precise identification of the compound is the first step in any rigorous scientific investigation.
The fundamental properties of 3-bromo-2-chlorophenol are summarized below.
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Property Value Source(s)
IUPAC Name 3-bromo-2-chlorophenol [2]
CAS Number 66024-94-0, 863870-87-5 [2]
Molecular Formula CeH4BrCIO [2]
Molecular Weight 207.45 g/mol [2]
Melting Point 60 °C [3]
Boiling Point (Predicted) 246.1 £ 20.0 °C [3]
Density (Predicted) 1.788 + 0.06 g/cm3 [3]
pKa (Predicted) 7.53+£0.10 [3]

GHS Hazard and Safety Information

Handling 3-bromo-2-chlorophenol requires adherence to strict safety protocols due to its
hazardous nature. The Globally Harmonized System (GHS) classification provides a universally
understood framework for its potential risks.

¢ GHS Pictogram: Irritant

 Signal Word: Warning

Hazard Statements:[2]

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements includes P261
(Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye
protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.
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Experimental Determination of Core
Thermochemical Data

Direct experimental measurement remains the gold standard for thermochemical data. For
halogenated organic compounds like 3-bromo-2-chlorophenol, specialized techniques are
required to ensure accuracy and handle the corrosive byproducts of combustion.

Enthalpy of Formation via Rotating-Bomb Calorimetry

The standard enthalpy of formation (AfH®) in the condensed phase is most accurately
determined from the enthalpy of combustion (AcH®). For halogenated compounds, this
necessitates the use of a rotating-bomb calorimeter.

Causality Behind Experimental Choices: A static bomb calorimeter is insufficient for
halogenated compounds because the combustion products (e.g., HCI, HBr, and oxy-acids)
would not be uniformly distributed in the final agueous solution, leading to inaccurate results.
The rotation of the bomb after combustion ensures that all gaseous products dissolve
completely in a reducing solution (often arsenious oxide or hydrazine dihydrochloride) placed
inside the bomb, leading to a well-defined final state that can be accurately analyzed. This self-
validating system ensures that the complex mixture of acidic gases is quantitatively captured,
which is critical for correcting the measured energy of combustion.[4][5]

Experimental Protocol: Rotating-Bomb Calorimetry

o Sample Preparation: A pellet of 3-bromo-2-chlorophenol (typically 0.8-1.2 g) is accurately
weighed.

e Bomb Setup: A measured volume of a reducing solution (e.g., arsenious oxide solution) is
placed in the bottom of the bomb. The sample pellet is placed in a crucible (e.g., platinum),
and a fuse wire is attached to the electrodes, making contact with the sample.

o Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to
approximately 30 atm.

o Calorimeter Assembly: The bomb is submerged in a precisely measured mass of water in the
calorimeter jacket. The system is allowed to reach thermal equilibrium.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://www.scilit.com/publications/bc9f15a75fa96b69eb42198a560b501d
https://www.osti.gov/biblio/7305384
https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Combustion: The sample is ignited by passing a current through the fuse wire. The
temperature of the water is recorded at regular intervals before, during, and after combustion
to determine the temperature change (AT).

o Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed
to quantify the amounts of nitric acid, hydrochloric acid, and hydrobromic acid formed. The
unburned fuse wire is also measured.

o Calculation: The gross heat evolved (Qtotal) is calculated from AT and the energy equivalent
of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are
then applied for the heat of formation of acids and the combustion of the fuse wire to
determine the standard internal energy of combustion (AcU°®). This is then converted to the
standard enthalpy of combustion (AcH®) and subsequently used to calculate the standard
enthalpy of formation (AfH°®).

Workflow for Enthalpy of Formation Determination

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 N

Preparation

[Weigh Sample & Prepare Pellea

:

(Add Reducing Solution to Bomb)

Attach Fuse Wire

Combustion

J
~

o
-

[Seal & Pressurize Bomb with 02]

:

@quilibrate in Calorimetea

Ignite Sample

G{ecord Temperature Change (ATD
- J

4 N

Analysis &vCalculation

@nalyze Bomb Solution (HCI, HBr, HNO3D

:

[Calculate Corrections]

:

Determine AcH®

Calculate AfH®

Click to download full resolution via product page

Caption: Workflow for determining AfH® using rotating-bomb calorimetry.
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Enthalpy of Sublimation via Calvet Microcalorimetry

The enthalpy of sublimation (AsubH°®) is the energy required for a substance to transition from
solid to gas. It is a key parameter for deriving the gas-phase enthalpy of formation from the
solid-phase value. Calvet-type microcalorimeters are exceptionally suited for this measurement
due to their high sensitivity.[6]

Causality Behind Experimental Choices: The "drop method" in a Calvet microcalorimeter
provides a two-for-one data acquisition.[6] The initial endothermic peak upon dropping the
room-temperature sample into the heated calorimeter allows for the determination of the heat
capacity. The subsequent isothermal sublimation provides a direct and highly accurate
measurement of the enthalpy of sublimation. This technique requires only milligram quantities
of the sample, a significant advantage when dealing with valuable or newly synthesized
materials.

Experimental Protocol: Drop-Sublimation Calorimetry

o Sample Preparation: A small amount of crystalline 3-bromo-2-chlorophenol (1-5 mg) is
loaded into a sample cell.

o Calorimeter Setup: The Calvet microcalorimeter is set to a constant temperature (T) at which
the sample has a measurable vapor pressure.

o Drop Measurement: The sample cell, initially at room temperature (298.15 K), is dropped into
the pre-heated measurement element of the calorimeter. The heat flow required to bring the
sample to temperature T is recorded.

e Sublimation Measurement: Once thermal equilibrium is reached, the sample cell is
evacuated. The heat flow associated with the isothermal sublimation of the entire sample is
measured until the signal returns to the baseline.

» Calibration: An electrical calibration is performed by dissipating a known amount of heat
inside the cell via the Joule effect to determine the calorimeter's calibration constant.

o Calculation: The enthalpy of sublimation at temperature T is calculated from the integrated
area of the sublimation peak and the calibration constant. The value is then adjusted to the
standard reference temperature of 298.15 K using heat capacity data.
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Computational Thermochemistry: A Predictive
Approach

In the absence of experimental data, computational chemistry, particularly Density Functional
Theory (DFT), offers a powerful and reliable alternative for estimating thermochemical
properties.[7]

Causality Behind Method Choices: DFT methods, such as B3LYP, provide a good balance
between computational cost and accuracy for organic molecules.[8] The choice of basis set,
like 6-311++G(2df,2p), is crucial for accurately describing the electronic structure, especially for
molecules containing heavy atoms and lone pairs.[7] To improve the accuracy of the calculated
enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are
hypothetical reactions where the types of chemical bonds on both the reactant and product
sides are conserved. This systematic approach allows for significant cancellation of errors in
the DFT calculations, leading to more reliable results that can often approach experimental
accuracy.

Computational Workflow: DFT for Enthalpy of Formation

e Structure Optimization: The 3D molecular structure of 3-bromo-2-chlorophenol is optimized
using a selected DFT functional (e.g., B3LYP) and basis set. A frequency calculation is then
performed to confirm the structure is a true energy minimum and to obtain zero-point
vibrational energy (ZPVE) and thermal corrections.

¢ Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For example: 3-
bromo-2-chlorophenol + benzene -~ bromobenzene + chlorobenzene + phenol

e Component Calculation: The same optimization and frequency calculations are performed for
all other molecules in the isodesmic reaction (benzene, bromobenzene, chlorobenzene,
phenol).

o Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ArH®) is calculated
from the total electronic energies and thermal corrections of all reactants and products.

» Enthalpy of Formation Calculation: The unknown enthalpy of formation of 3-bromo-2-
chlorophenol is derived using the calculated ArH® and the known, experimentally
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determined standard enthalpies of formation for the other species in the reaction.

Workflow for Computational Thermochemistry
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Caption: Workflow for calculating AfH° using DFT and an isodesmic reaction.

Conclusion

While direct experimental thermochemical data for 3-bromo-2-chlorophenol is not readily
available in the public domain, this guide has outlined the authoritative and validated
methodologies required for its determination. For researchers and drug development
professionals, a dual-pronged approach is recommended. Computational methods, particularly
DFT with isodesmic reaction schemes, can provide rapid and reliable initial estimates. These in
silico results should then be validated by targeted experimental work using techniques such as
rotating-bomb and Calvet microcalorimetry, which remain the definitive source for high-
accuracy thermochemical data. This synergistic strategy ensures a robust understanding of the
compound's energetic landscape, facilitating safer and more efficient chemical process
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Significance of 3-Bromo-2-
chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276391#thermochemical-data-for-3-bromo-2-
chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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